(5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a phenoxybenzylidene group and a trimethoxyphenyl group attached to a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazolotriazole Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenoxybenzylidene Group: This step involves the condensation of a phenoxybenzaldehyde derivative with the thiazolotriazole core.
Attachment of the Trimethoxyphenyl Group: This is typically done through a substitution reaction, where a trimethoxyphenyl derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: This compound is used in similar synthetic applications and has comparable chemical properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific investigations.
Properties
Molecular Formula |
C26H21N3O5S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H21N3O5S/c1-31-20-14-17(15-21(32-2)23(20)33-3)24-27-26-29(28-24)25(30)22(35-26)13-16-8-7-11-19(12-16)34-18-9-5-4-6-10-18/h4-15H,1-3H3/b22-13- |
InChI Key |
QZKMCNVSJGJMDC-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2 |
Origin of Product |
United States |
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